molecular formula C18H28N2O4 B13047236 tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate

tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate

Cat. No.: B13047236
M. Wt: 336.4 g/mol
InChI Key: GRBZDIIXQNDOMU-GJZGRUSLSA-N
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Description

tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a methoxybenzyl moiety

Preparation Methods

The synthesis of tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the hydroxyl group, followed by the formation of the pyrrolidine ring and subsequent introduction of the tert-butyl and methoxybenzyl groups. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as PCC or KMnO4.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 or NaBH4.

    Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate can be compared with similar compounds, such as:

    tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-benzylpyrrolidin-3-yl)carbamate: This compound lacks the methoxy group, which may affect its reactivity and binding properties.

    tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s chemical and biological properties.

    tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-nitrobenzyl)pyrrolidin-3-yl)carbamate: The nitro group introduces different electronic effects, potentially impacting the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl N-[(3S,5S)-5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(22)19-14-9-15(12-21)20(11-14)10-13-5-7-16(23-4)8-6-13/h5-8,14-15,21H,9-12H2,1-4H3,(H,19,22)/t14-,15-/m0/s1

InChI Key

GRBZDIIXQNDOMU-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)CC2=CC=C(C=C2)OC)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)CC2=CC=C(C=C2)OC)CO

Origin of Product

United States

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